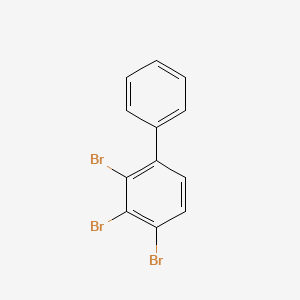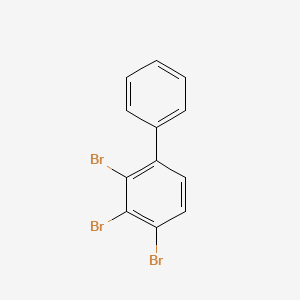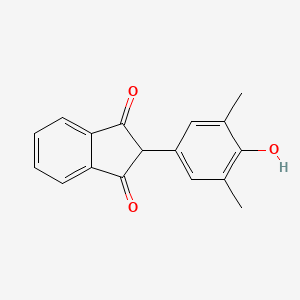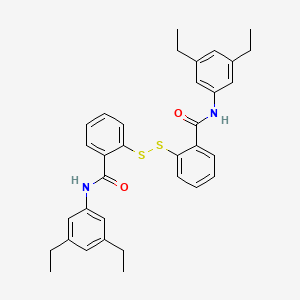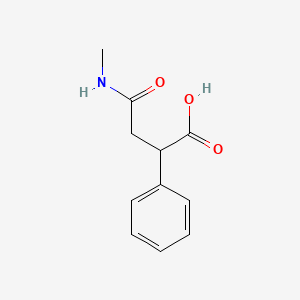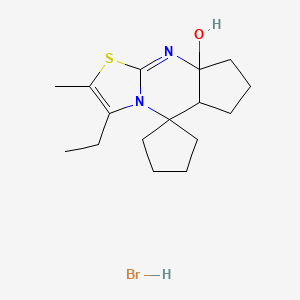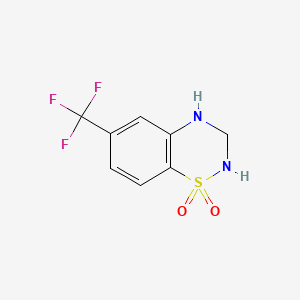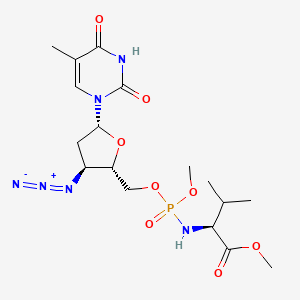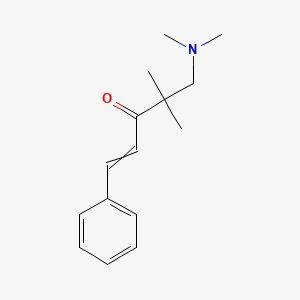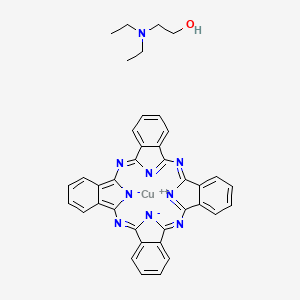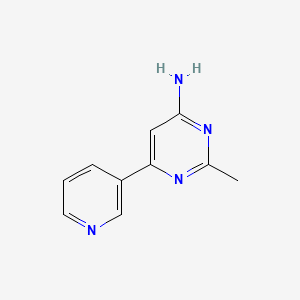
2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro-: is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique combination of bromine, fluorine, and chlorine substituents, which may contribute to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. The starting materials often include indazole derivatives and halogenated aromatic compounds. Common synthetic routes may involve:
Halogenation: Introduction of bromine and fluorine atoms to the aromatic ring.
Cyclization: Formation of the indazole core through cyclization reactions.
Chlorination: Addition of chlorine to the tetrahydroindazole structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the halogen substituents, potentially altering the compound’s biological activity.
Substitution: The halogen atoms (bromine, fluorine, chlorine) can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, each with potentially unique biological activities.
Applications De Recherche Scientifique
Biology: In biological research, the compound is studied for its potential as a pharmacophore, a molecular framework that can interact with biological targets such as enzymes and receptors.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share a similar indole core structure.
Other Halogenated Indazoles: Compounds with different halogen substituents, such as 2H-Indazole, 2-(4-chloro-2-fluorophenyl)-3-bromo-4,5,6,7-tetrahydro-.
Uniqueness: The unique combination of bromine, fluorine, and chlorine in 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- distinguishes it from other indazole derivatives. This specific arrangement of halogens may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
63419-00-1 |
|---|---|
Formule moléculaire |
C13H11BrClFN2 |
Poids moléculaire |
329.59 g/mol |
Nom IUPAC |
2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H11BrClFN2/c14-8-5-6-12(10(16)7-8)18-13(15)9-3-1-2-4-11(9)17-18/h5-7H,1-4H2 |
Clé InChI |
JXVYCEKVYOHOAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NN(C(=C2C1)Cl)C3=C(C=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


